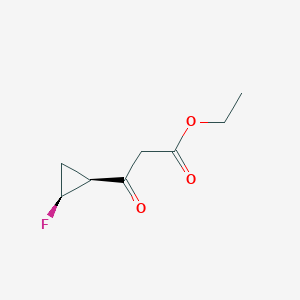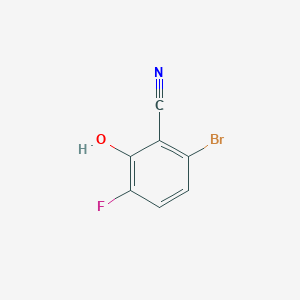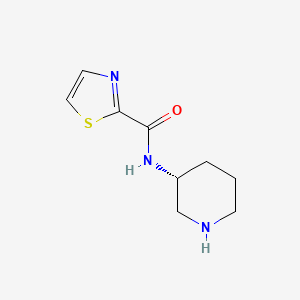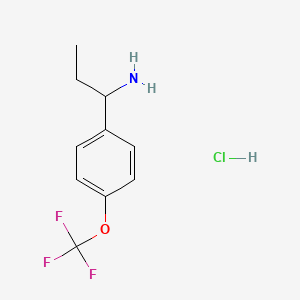
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride
説明
“1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1391401-37-8. It has a molecular weight of 255.67 . The compound is typically stored at room temperature in an inert atmosphere . The IUPAC name for this compound is (1R)-1-[4-(trifluoromethoxy)phenyl]-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Solubility and Supercritical Fluid Technology
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride , a compound structurally related to fluoxetine hydrochloride, has been studied for its solubility in supercritical carbon dioxide. This research is significant for the pharmaceutical industry, especially for processes using supercritical fluid-based technologies. The study, conducted by Hezave et al. (2013), provides critical data on the equilibrium solubility of solids in supercritical carbon dioxide, essential for determining the size of the equipment in manufacturing processes. It was observed that solubility increases with pressure, while temperature effects are more complex. This research paves the way for more efficient pharmaceutical manufacturing and extraction processes (Hezave, Rajaei, Lashkarbolooki, & Esmaeilzadeh, 2013).
Thermal Decomposition Analysis
In another study, the thermal behavior of fluoxetine hydrochloride, with a similar structure to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride , was thoroughly investigated using thermoanalytical techniques. The study by Pinto, Ferreira, and Cavalheiro (2017) provides insights into the thermal decomposition of the compound, revealing the release of 4-trifluoromethylphenol and methylamine after melting. This research is crucial for understanding the stability and decomposition patterns of pharmaceutical compounds, contributing to the safety and efficacy of drug development (Pinto, Ferreira, & Cavalheiro, 2017).
Safety and Hazards
特性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKXJMLQLSYEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)
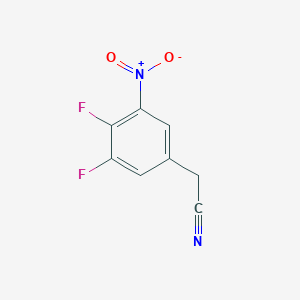

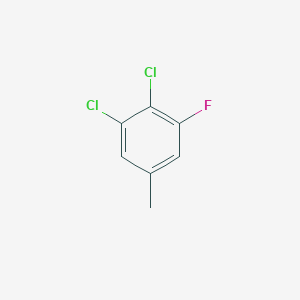
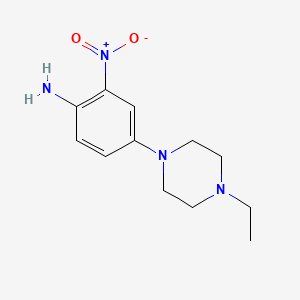
![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)

![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)
